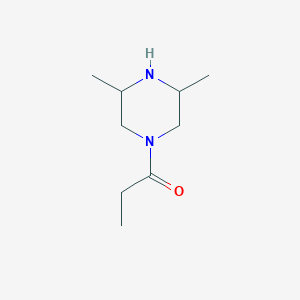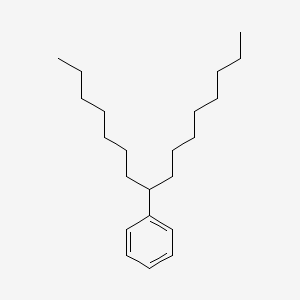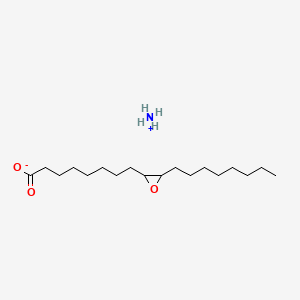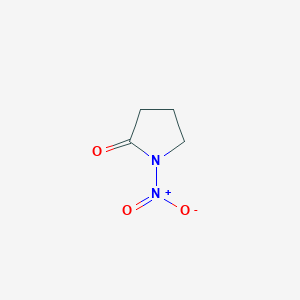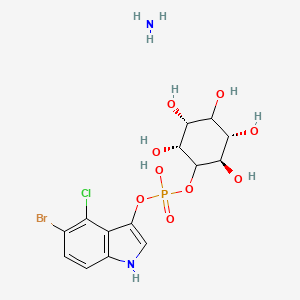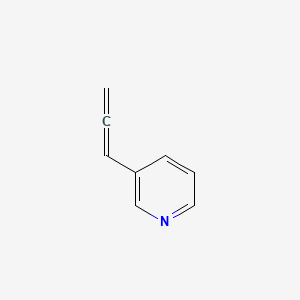
Pacap-38(16-38)(human,chicken,mouse,ovine,porcine,rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is a C-terminal fragment of Pituitary Adenylate Cyclase Activating Polypeptide-38. This compound is known for its effectiveness in inducing histamine release from rat peritoneal mast cells . It has a molecular weight of 2720.37 and a chemical formula of C₁₂₃H₂₁₅N₃₉O₂₈S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Typically involves carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Oxidation: Can be achieved using reagents like hydrogen peroxide or performic acid.
Reduction: Commonly involves reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions are modified peptides with altered sequences or structures, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in histamine release and its interactions with various receptors.
Medicine: Explored for potential therapeutic applications in conditions involving histamine release and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of histamine and other mediators. The primary molecular targets are the PAC1, VPAC1, and VPAC2 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pacap-38(28-38)(human, chicken, mouse, ovine, porcine, rat): Another fragment of Pituitary Adenylate Cyclase Activating Polypeptide-38 with similar biological activities.
Pacap-27(human, mouse, ovine, porcine, rat): A shorter version of the peptide with distinct receptor binding profiles.
Uniqueness
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is unique due to its specific sequence and high efficacy in inducing histamine release. Its ability to interact with multiple receptor types makes it a valuable tool for studying receptor-mediated signaling pathways .
Propriétés
Formule moléculaire |
C123H215N39O28S |
|---|---|
Poids moléculaire |
2720.3 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140)/t70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,97-,98-,99-/m0/s1 |
Clé InChI |
JNNCPZMLQNUITC-XXTJCUDBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


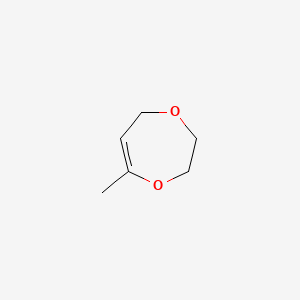
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
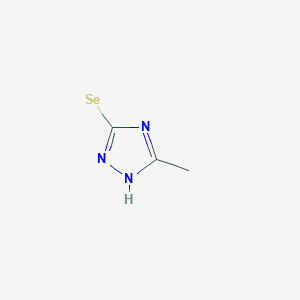
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
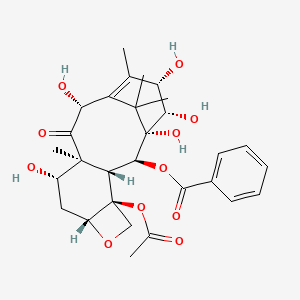
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
